2-amino-N-(3,5-dichlorophenyl)thiophene-3-carboxamide
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Overview
Description
2-amino-N-(3,5-dichlorophenyl)thiophene-3-carboxamide is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings that have significant importance in medicinal chemistry due to their diverse biological activities
Mechanism of Action
- The mode of action likely involves binding to specific receptors or enzymes. Thiophene derivatives, in general, exhibit diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects .
Mode of Action
Scientists continue to explore thiophene derivatives for their diverse biological effects, making them an intriguing class of compounds for medicinal chemistry . If you have any additional questions or need further clarification, feel free to ask! 😊
Biochemical Analysis
Biochemical Properties
2-Amino-N-(3,5-dichlorophenyl)thiophene-3-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific proteases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in apoptosis and cell proliferation, thereby affecting cell survival and growth . Additionally, it impacts metabolic pathways by inhibiting key enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the modulation of various cellular processes, including metabolism and signal transduction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biological response . Toxicity studies have indicated that high doses can lead to organ damage and other adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels within the cell . The compound’s metabolism involves oxidation, reduction, and conjugation reactions, which are essential for its biotransformation and elimination.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3,5-dichlorophenyl)thiophene-3-carboxamide typically involves the condensation of 3,5-dichloroaniline with thiophene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(3,5-dichlorophenyl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-amino-N-(3,5-dichlorophenyl)thiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory, anticancer, and antiviral properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(3-chlorophenyl)thiophene-3-carboxamide
- 2-amino-N-(4-chlorophenyl)thiophene-3-carboxamide
- 2-amino-N-(3,5-dibromophenyl)thiophene-3-carboxamide
Uniqueness
2-amino-N-(3,5-dichlorophenyl)thiophene-3-carboxamide is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its electronic properties and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, thereby improving its efficacy in various applications .
Properties
IUPAC Name |
2-amino-N-(3,5-dichlorophenyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c12-6-3-7(13)5-8(4-6)15-11(16)9-1-2-17-10(9)14/h1-5H,14H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYGHIZQZQRROA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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